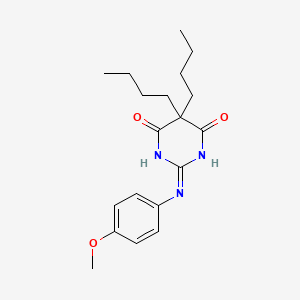
5,5-dibutyl-2-(4-methoxyanilino)-1H-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE is a chemical compound known for its unique structure and properties It is a derivative of pyrimidinedione, featuring a dibutyl substitution at the 5th position and a methoxyphenyl imino group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxyaniline with a suitable dibutyl-substituted pyrimidinedione precursor. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets through its functional groups. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound’s structure allows it to participate in various chemical reactions, affecting pathways and processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE stands out due to its specific substitution pattern and the presence of both dibutyl and methoxyphenyl imino groups. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H27N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5,5-dibutyl-2-(4-methoxyphenyl)imino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H27N3O3/c1-4-6-12-19(13-7-5-2)16(23)21-18(22-17(19)24)20-14-8-10-15(25-3)11-9-14/h8-11H,4-7,12-13H2,1-3H3,(H2,20,21,22,23,24) |
InChI Key |
QMNAPMZQJWHXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)NC(=NC2=CC=C(C=C2)OC)NC1=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12453139.png)
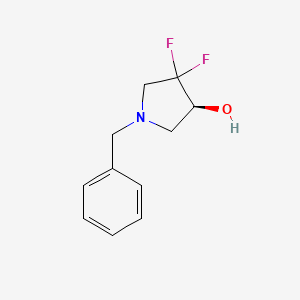
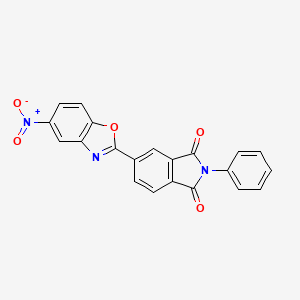
![2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol](/img/structure/B12453165.png)
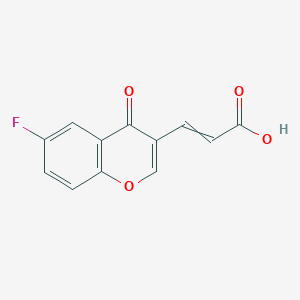
![N-(3-chlorophenyl)-3-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}benzamide](/img/structure/B12453187.png)
![3-{[benzyl(methyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12453194.png)
![12,12-dimethyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12453197.png)
![2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12453204.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B12453209.png)
![(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate](/img/structure/B12453213.png)
![1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12453216.png)
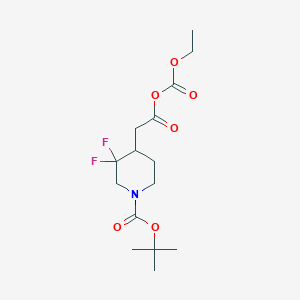
![3-chloro-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide](/img/structure/B12453223.png)
